Cellulose, propanoate

Description

Historical Context of Cellulose (B213188) Ester Research

The journey of cellulose esters began in the mid-19th century, marking a pivotal moment in the chemical modification of natural polymers. schem.net In 1865, French chemist Paul Schützenberger pioneered this field by successfully synthesizing cellulose acetate (B1210297) from the reaction of acetic anhydride (B1165640) with cellulose. schem.net This breakthrough laid the groundwork for the development of a new class of materials derived from renewable resources.

Following this initial discovery, the early 20th century witnessed the industrialization and diversification of cellulose esters. Cellulose acetate (CA), cellulose acetate propionate (B1217596) (CAP), and cellulose acetate butyrate (B1204436) (CAB) emerged as commercially significant polymers. schem.netnih.gov Specifically, CAP was introduced to the photographic film industry in 1924, offering modified properties such as improved moisture resistance and durability compared to its predecessors. caraa.fr These materials, derived from natural cellulose found in sources like wood pulp and cotton linters, presented a viable alternative to petroleum-based synthetic polymers, a trend that continues to gain momentum due to growing environmental concerns. schem.netresearchgate.net

Significance of Cellulose Propanoate within Biopolymer Science

Cellulose propanoate holds a special place in biopolymer science due to its unique combination of properties derived from its chemical structure. As a thermoplastic polymer, it is derived from cellulose, the most abundant biopolymer on Earth, through a reaction with propanoic acid. azom.comnih.gov This modification results in a material that is not only biodegradable and non-toxic but also possesses desirable characteristics for a wide range of applications. dataintelo.com

The significance of cellulose propanoate is underscored by its role as a "green chemical." schem.net Its origin from renewable plant resources like wood and cotton aligns with the increasing global emphasis on sustainable development and environmentally friendly materials. schem.net Furthermore, its biodegradability addresses the critical issue of plastic waste accumulation. acs.org Research has shown that the biodegradability of cellulose esters is influenced by the degree of substitution (DS) and the size of the ester group; for instance, cellulose propionate with a lower DS demonstrates significant biodegradation. acs.org

Compared to other cellulose esters like cellulose acetate, cellulose propanoate often exhibits superior properties such as lower moisture absorption, leading to greater dimensional stability. chemicalbook.com It is also characterized by its high clarity, toughness, and ease of processing. nih.gov These attributes make it a valuable component in the formulation of advanced materials.

Scope and Research Trajectories of Cellulose Propanoate Studies

The scope of research on cellulose propanoate is broad, encompassing fundamental studies of its properties, optimization of its synthesis, and exploration of novel applications. Current research is actively exploring ways to enhance its performance and expand its utility.

One major research trajectory focuses on improving the synthesis process to make it more efficient and cost-effective. This includes investigations into rapid synthesis methods using various catalysts like FeCl3·6H2O and ZnCl2, which can achieve high yields and a high degree of substitution in a short reaction time. researchgate.netspringerprofessional.de Solvent-free synthesis conditions are also being explored to make the process more environmentally friendly. researchgate.net

Another significant area of research is the development of cellulose propanoate-based composites and blends. By incorporating bio-fillers such as kenaf fiber, researchers aim to create biocomposites with enhanced mechanical properties, such as increased tensile and flexural strength. nih.govmdpi.com Studies are also investigating the effects of plasticizers and viscosity modifiers on the processability and final properties of these composites. nih.gov

Furthermore, research is being conducted to tailor the properties of cellulose propanoate for specific high-performance applications. This includes modifying its structure to create materials for controlled drug release systems, where it can be used to form membranes that regulate the release of therapeutic agents. google.comresearchgate.netthegoodscentscompany.com Innovations in producing porous cellulose propanoate films with enhanced water pressure resistance are also opening up new possibilities for its use in filtration and barrier applications. nih.gov The ongoing research and development in these areas are expected to drive the growth of the cellulose propanoate market. dataintelo.commarketresearchintellect.com

Properties of Cellulose Propanoate

Cellulose propanoate is a thermoplastic polymer known for its advantageous physical and chemical properties, which can be tailored by controlling the degree of substitution of the propionate groups on the cellulose backbone. azom.com

Properties

CAS No. |

9004-48-2 |

|---|---|

Molecular Formula |

C36H54O19 |

Molecular Weight |

790.8 g/mol |

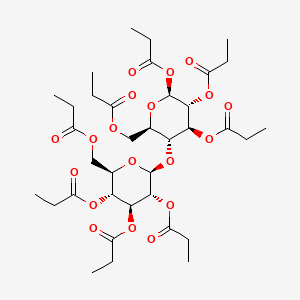

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5,6-tri(propanoyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tri(propanoyloxy)-6-(propanoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl propanoate |

InChI |

InChI=1S/C36H54O19/c1-9-21(37)45-17-19-29(49-23(39)11-3)31(50-24(40)12-4)34(53-27(43)15-7)36(48-19)55-30-20(18-46-22(38)10-2)47-35(54-28(44)16-8)33(52-26(42)14-6)32(30)51-25(41)13-5/h19-20,29-36H,9-18H2,1-8H3/t19-,20-,29-,30-,31+,32+,33-,34-,35+,36+/m1/s1 |

InChI Key |

DQEFEBPAPFSJLV-WLTGXWPBSA-N |

Isomeric SMILES |

CCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

Canonical SMILES |

CCC(=O)OCC1C(C(C(C(O1)OC(=O)CC)OC(=O)CC)OC(=O)CC)OC2C(C(C(C(O2)COC(=O)CC)OC(=O)CC)OC(=O)CC)OC(=O)CC |

physical_description |

Nearly colorless pellets; [Acros Organics MSDS] |

Origin of Product |

United States |

Synthesis Methodologies and Reaction Kinetics

Physical and Chemical Properties

Cellulose (B213188) propanoate is a solid material, often supplied as a powder or granules. dataintelo.comsigmaaldrich.com It is characterized by its excellent transparency and gloss. azom.com One of its key advantages is its relatively low moisture absorption compared to cellulose acetate (B1210297), which contributes to its superior dimensional stability. chemicalbook.com This property makes it a preferred material in applications where close tolerances are critical. chemicalbook.com

The material is known for its toughness and high impact resistance. azom.com It is also stiffer than cellulose acetate and cellulose acetate butyrate (B1204436). azom.com However, it has lower weathering resistance compared to these counterparts. azom.com Chemically, cellulose propanoate is an organic ester that is susceptible to attack by acids and alkalis. azom.com It is also affected by chlorinated and aromatic hydrocarbons, alcohols, and ketones. azom.com

The following table summarizes some of the key physical properties of cellulose propanoate:

| Property | Value |

| Density | 1.22 g/mL at 25 °C chemicalbook.comsigmaaldrich.com |

| Surface Hardness | RR94 azom.com |

| Tensile Strength | 35 MPa azom.com |

| Flexural Modulus | 1.76 GPa azom.com |

| Notched Izod Impact | 0.13 kJ/m azom.com |

| Water Absorption | 1.8% azom.com |

| Melting Temperature Range | 180 - 250 °C azom.com |

| Glass Transition Temp. | 147 °C mdpi.com |

Acylating Agents and Reaction Conditions

Thermal Properties and Stability

The thermal properties of cellulose propanoate are crucial for its processing and application. The melting temperature of cellulose propanoate generally falls within the range of 180 to 250 °C. azom.com The glass transition temperature (Tg) for plasticized cellulose acetate propionate (B1217596) has been measured to be around -44 °C, while the melting temperature is approximately 170 °C. mdpi.com The heat deflection temperature (HDT) is 96 °C at 0.45 MPa and 82 °C at 1.80 MPa. azom.com

Research has shown that the thermal stability of cellulose propanoate can be enhanced through various modifications. For instance, the introduction of glycerin as an additive in CP composite membranes has been shown to increase the melting temperature to 188.4 °C, indicating heightened stability at elevated temperatures. nih.gov Similarly, the addition of the ionic liquid tetrabutylammonium (B224687) styrenesulfonate has been found to increase the glass transition temperature of CP films, signifying enhanced thermal stability. nih.gov However, crosslinking with certain agents like dianhydrides can lead to lower thermal stability compared to the original CAP due to the formation of less stable ester linkages in the gel structures. scirp.org

Synthesis and Manufacturing

The production of cellulose propanoate involves the chemical modification of cellulose, a readily available biopolymer, through esterification.

Advanced Characterization of Cellulose Propanoate Architecture

Esterification Processes

The fundamental method for synthesizing cellulose (B213188) propanoate is through the esterification of cellulose with propionic anhydride (B1165640). aip.org This reaction typically uses an acid catalyst, such as sulfuric acid. schem.net The process can be controlled to achieve a desired degree of substitution (DS), which in turn influences the final properties of the polymer. researchgate.net The DS refers to the average number of hydroxyl groups on each anhydroglucose (B10753087) unit of the cellulose that have been replaced by propionate (B1217596) groups. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Catalysts and Reaction Conditions

Various catalysts and reaction conditions have been investigated to optimize the synthesis of cellulose propanoate. Research has demonstrated the effectiveness of catalysts like ferric chloride hexahydrate (FeCl3·6H2O) and zinc chloride (ZnCl2) in achieving a rapid synthesis with high yields. researchgate.netspringerprofessional.de For instance, using these catalysts, it is possible to obtain cellulose propionate with a high degree of substitution (up to 2.96) in a very short reaction time, sometimes as little as 2 to 8 minutes under microwave irradiation. researchgate.net

The reaction conditions, such as reaction time and the amount of catalyst, can be manipulated to control the DS. researchgate.net For example, in a solvent-free synthesis using propionic anhydride, the DS can be controlled by varying the reaction duration and the catalyst concentration. researchgate.net N-iodosuccinimide (NIS) has also been identified as a novel and effective catalyst for the propionylation of cellulose from various sources, achieving high degrees of substitution under mild reaction conditions. researchgate.net

Morphology and Surface Topography Studies (Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM))

Mixed Cellulose Esters

In addition to pure cellulose propanoate, mixed cellulose esters are also commercially important. nih.gov Cellulose acetate (B1210297) propionate (CAP) is a prominent example, which contains both acetate and propionate functional groups. schem.netchempoint.com These mixed esters are produced by reacting cellulose with a mixture of acetic anhydride and propionic anhydride. schem.net

CAP combines some of the performance properties of cellulose acetate with the high solubility and broad compatibility characteristic of cellulose acetate butyrate (B1204436) (CAB). chempoint.com The absence of butyrate content in CAP results in a product with low odor, making it suitable for applications like food packaging coatings. chempoint.com The properties of CAP, such as viscosity, molecular weight, and hydroxyl content, can be varied to create different grades for specific applications. chempoint.com For instance, grades with higher hydroxyl content exhibit good solubility in alcohol and water mixtures, making them useful in flexographic inks. chempoint.com

Applications of Cellulose Propanoate

The unique set of properties of cellulose propanoate makes it a versatile material for a wide array of applications across various industries.

Plastics and Molded Articles

Cellulose propanoate is extensively used in the production of plastic components, particularly where toughness, clarity, and dimensional stability are required. researchgate.netdataintelo.com Its low moisture absorption makes it an excellent choice for items that require close tolerances and may be exposed to varying humidity levels. chemicalbook.com

Common applications in this area include:

Automotive Components : It is used for parts like steering wheels, armrests, and knobs due to its impact resistance and pleasant feel. chemicalbook.com

Consumer Goods : Items such as toothbrush handles, pen and pencil barrels, and spectacle frames are often made from cellulose propanoate. azom.comchemicalbook.com Its lightweight nature is an advantage for products like tool handles. azom.com

Electronics : The material's thermal stability and electrical insulation properties make it suitable for use in electronic components. dataintelo.com It is also used for television screen covers, providing impact protection. azom.com

Films and Coatings

Cellulose propanoate is highly valued for its film-forming capabilities, making it a key ingredient in various coatings and films. dataintelo.com

Coatings : It is used in coatings for automotive, electronics, and packaging industries to enhance durability, UV resistance, and aesthetic appeal. dataintelo.com In food packaging, cellulose acetate propionate is used for paper and plastic coatings due to its low odor and ability to provide increased block resistance, improved adhesion, and fast solvent release. chempoint.com It is also used in overprint varnishes. chempoint.com

Films : The transparency, flexibility, and biodegradability of cellulose propanoate make it an ideal material for producing films. dataintelo.com These films are finding increasing use in sustainable packaging solutions. dataintelo.com In the medical industry, cellulose propionate films are also being utilized for various applications. dataintelo.com

Controlled Release Applications

The properties of cellulose propanoate also lend themselves to specialized applications in controlled release systems, particularly in the pharmaceutical industry. google.comresearchgate.net It can be formulated into matrices or coatings for solid dosage forms to achieve sustained or delayed release of active pharmaceutical ingredients. eastman.com

By using cellulose propanoate as a component in a coating, the release of a drug can be controlled. google.com It can be used as a water-insoluble polymer that is slightly permeable to water, allowing for the gradual release of the encapsulated substance. google.com Research has demonstrated the use of cellulose acetate propionate and cellulose acetate butyrate membranes for the controlled release of drugs like ketotifen. researchgate.net The release characteristics can be modulated by adjusting the formulation, making it a valuable tool for designing sophisticated drug delivery systems. thegoodscentscompany.com

Degradation Pathways and Environmental Fate Studies of Cellulose Propanoate

Biodegradation Mechanisms

The biodegradability of cellulose (B213188) propanoate is a complex process influenced by several factors, including the degree of substitution (DS), the length of the ester chain, and the environmental conditions. nih.govacs.org The degradation in natural and man-made environments is typically a combination of biotic and abiotic processes, including biodegradation, chemical hydrolysis, photodegradation, and oxidation. nih.govacs.org

Aerobic Biodegradation in Mixed Microbial Cultures

Studies on the aerobic biodegradation of cellulose propanoate using mixed microbial cultures, such as those derived from activated sludge, have provided significant insights into its environmental fate. nih.govacs.org Research utilizing radiolabeled cellulose propanoate has been particularly effective in demonstrating the impact of both the degree of substitution and the ester group size on the rate of biodegradation. nih.govacs.org

In one study, cellulose propanoate with a degree of substitution (DS) of 1.84 showed approximately 50% biodegradation after 14 days, which increased to 72% after 29 days. nih.govacs.org However, for cellulose propionates with higher DS values of 2.11 and 2.44, virtually no biodegradation (a maximum of 1.1%) was observed over a 30-day period. nih.govacs.org This highlights the critical role of the DS in controlling the accessibility of the cellulose backbone to microbial enzymes. nih.govacs.org

The ultimate end products of the complete aerobic biodegradation of cellulose derivatives are carbon dioxide, water, and biomass. nih.gov

Enzymatic Hydrolysis by Cellulases and Esterases

The enzymatic degradation of cellulose propanoate is a two-step process that requires the synergistic action of both esterases and cellulases. researchgate.netacs.org Esterases first catalyze the removal of the propionate (B1217596) ester groups from the cellulose backbone, a process known as depropylation. researchgate.net This initial step is crucial because the ester groups hinder the action of cellulases. researchgate.netacs.org

Once a sufficient number of propionate groups have been removed, lowering the degree of substitution, cellulases can then access and hydrolyze the β-1,4-glycosidic linkages in the cellulose backbone. nih.govresearchgate.net Cellulases are a complex of enzymes that include endoglucanases, which cleave internal bonds in the cellulose chain, and cellobiohydrolases, which act on the chain ends. nih.gov The combined action of these enzymes breaks down the cellulose polymer into smaller, soluble sugars that can be utilized by microorganisms. researchgate.net Studies have shown that a combination of esterases and cellulases leads to a significantly higher recovery of glucose from cellulose esters compared to using cellulases alone. researchgate.netmdpi.com

Influence of Degree of Substitution and Ester Length on Biodegradability

The degree of substitution (DS) is a primary factor governing the biodegradability of cellulose propanoate. nih.govacs.orggoogle.com A higher DS, meaning more hydroxyl groups on the anhydroglucose (B10753087) units are substituted with propionate groups, generally leads to a lower rate of biodegradation. nih.govacs.org This is because the bulky propionate groups sterically hinder the cellulolytic enzymes from accessing the cellulose backbone. researchgate.net For instance, cellulose esters with a DS of about 1.5 exhibit a relatively fast rate of biodegradation, while those with a DS as high as 2.5 degrade much more slowly. google.com

The length of the ester side chain also plays a crucial role. nih.govacs.org Increasing the ester length from acetate (B1210297) (C2) to propionate (C3) has been shown to have a dramatic negative effect on the biodegradation rate. nih.govacs.org While cellulose acetate with a DS of 1.85 can biodegrade to approximately 80% in 14 days, cellulose propionate with a similar DS of 1.84 only reaches about 50% degradation in the same timeframe. nih.govacs.org This illustrates that even a small increase in the size of the ester group can significantly impede microbial degradation. nih.govacs.org

Biodegradation of Cellulose Esters in Mixed Microbial Culture

| Compound | Degree of Substitution (DS) | Biodegradation (%) after 14 days | Biodegradation (%) after ~30 days |

|---|---|---|---|

| Cellulose Acetate | 1.85 | ~80% | - |

| Cellulose Acetate | 2.07 | ~60% | - |

| Cellulose Acetate | 2.57 | ~40% | - |

| Cellulose Propanoate | 1.84 | ~50% | 72% (after 29 days) |

| Cellulose Propanoate | 2.11 | <1.1% (after 30 days) | - |

| Cellulose Propanoate | 2.44 | <1.1% (after 30 days) | - |

Data derived from studies on radiolabeled cellulose esters in activated sludge. nih.govacs.org

Composting and Soil Degradation Trials

Composting and soil burial are important end-of-life scenarios for biodegradable plastics. nih.govacs.org The biodegradation rate of cellulose propanoate in these environments is typically slower compared to laboratory settings with optimized conditions. nih.govacs.org This is due to less favorable environmental factors such as temperature, humidity, and microbial concentration. nih.govacs.org

Under industrial composting conditions, which involve elevated temperatures (e.g., 58 ± 2 °C), the degradation process is accelerated. acs.org For biodegradable mulch films, international standards often require greater than 90% conversion to CO2 within 24 months in soil at 20–28 °C. nih.govacs.org The degradation in soil and compost is a combination of biotic and abiotic processes. nih.gov Triggering agents can be used to reduce the degree of substitution of the cellulose ester, thereby allowing natural soil microbes to degrade the material more effectively. google.com

Chemical Degradation Processes

Hydrolytic Stability and Kinetics

The chemical degradation of cellulose propanoate, primarily through hydrolysis, is a key abiotic process that can precede and facilitate biodegradation. Hydrolysis involves the cleavage of the ester linkages, which can be catalyzed by acids or bases. google.com

The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net Studies have shown that cellulose propionate can be hydrolyzed at elevated temperatures (e.g., 100 °C), even though it is thermally stable up to 300 °C in the absence of humidity. researchgate.net Research on the hydrolysis of cellulose acetate propionate (CAP) revealed that propionyl groups are hydrolyzed more readily than acetyl groups. researchgate.net Specifically, propionyl groups at the C2 position of the anhydroglucose unit were found to be more susceptible to hydrolysis than those at other positions. researchgate.net

The kinetics of hydrolysis can be complex. For instance, the hydrolysis of cellulose propionate with hydrogen bromide (HBr) in an aprotic solution follows different rate curves depending on the initial degree of substitution of the polymer. vt.edu A fully substituted cellulose tripropionate depolymerizes faster and reaches a lower final degree of polymerization compared to a commercial cellulose propionate with residual hydroxyl groups under the same conditions. vt.edu This suggests that the presence of hydroxyl groups can lead to side reactions, such as transglycosidation, that affect the degradation pathway. vt.edu The rate of cellulose hydrolysis generally follows first-order kinetics, where the rate is proportional to the concentration of the available substrate. nih.gov

Stability in Acidic and Alkaline Environments

Cellulose propanoate is susceptible to degradation in both acidic and alkaline conditions. azom.com The stability of the polymer is compromised through the hydrolysis of its ester linkages and the glycosidic bonds of the cellulose backbone.

In acidic environments, cellulose can be chemically broken down into its constituent glucose units through treatment with concentrated mineral acids at elevated temperatures. wikipedia.org A similar acid-catalyzed hydrolysis can occur with cellulose propanoate, leading to the cleavage of the propionyl ester groups and the β(1→4)-glycosidic bonds that form the polymer backbone. diva-portal.org This process can result in a reduction of the polymer's molecular weight and a loss of its structural integrity. For instance, one method to stabilize freshly precipitated cellulose propionate involves a controlled treatment with a large volume of water containing a small trace of sulfuric acid. google.com

In alkaline environments, cellulose itself is known to undergo degradation through mechanisms such as peeling reactions. conservation-wiki.com While specific mechanistic studies on cellulose propanoate are less detailed in the available literature, it is known to be attacked by alkalis. azom.com The ester groups are vulnerable to saponification under alkaline conditions, which would convert the propionate esters back into cellulose and propionate salts. Standardized test methods, such as those outlined by ASTM, are available to determine the stability of cellulosic fibers in alkaline environments. iteh.ai The dissolution of cellulose in cold alkali solutions is a known process, which can be followed by precipitation upon neutralization; however, excessively low pH during neutralization can lead to acid hydrolysis. diva-portal.orgmdpi.com

Photodegradation and Oxidative Degradation of Cellulose Propanoate

The degradation of cellulose propanoate can be initiated or accelerated by exposure to light, particularly ultraviolet (UV) radiation, and through oxidative processes. acs.orgresearchgate.net These degradation pathways often occur in concert in natural environments. researchgate.netnih.gov

Photodegradation is primarily driven by UV radiation, which can cause random scission of the polymer chains. ncsu.edu For the related polymer, cellulose acetate, photodegradation is most effective with UV irradiation at wavelengths of 280 nm or shorter. wikipedia.org Studies on blends of polymethylmethacrylate (PMMA) and cellulose acetate propionate (CAP) have shown that UV exposure leads to chain scission. ncsu.edu The degradation process in similar polymers often begins with the decomposition of the ester side groups, followed by scission of the main polymer chain. ncsu.edu

Oxidative degradation involves the chemical breakdown of the polymer through oxidation reactions. In biological contexts, this can be facilitated by enzymes. A proposed mechanism for cellulose depolymerization involves an oxidative process mediated by enzymes such as cellobiose (B7769950) dehydrogenases (CDH) and copper-dependent lytic polysaccharide monooxygenases (LPMO). osti.gov These enzymes can perform an oxidative cleavage of the glycosidic bonds within the cellulose backbone. nih.gov Abiotic oxidation can also contribute to the degradation of cellulose derivatives. acs.orgresearchgate.net

Thermal Degradation and Pyrolysis Studies

The behavior of cellulose propanoate under high temperatures has been investigated through thermal degradation and pyrolysis studies. These studies elucidate the mechanisms of decomposition and how they can be altered by chemical modifications.

Pyrolysis Mechanism Elucidation

The thermal degradation of cellulose propanoate shares fundamental steps with the pyrolysis of unmodified cellulose. niscpr.res.in The general pyrolysis of cellulose occurs at temperatures between 350°C and 600°C, decomposing into solid char, vapors, aerosols, and gases. wikipedia.org A key step in this process is the cleavage of glycosidic bonds, which produces shorter cellulose chains and volatile compounds, including levoglucosan. wikipedia.orgusda.gov

For cellulose esters, the thermal degradation is attributed to the pyrolytic decomposition of the polymer chain skeleton. acs.org Specifically, the degradation of pure cellulose acetate propionate (CAP) films is reported to occur in a single stage within the temperature range of 300–420°C. mdpi.com This stage involves the concurrent loss of the acetyl and propionyl groups from the cellulose backbone, along with the pyrolysis of the cellulose structure itself. mdpi.com Infrared spectroscopy of the pyrolysis residues of a related compound, cellulose β-chloropropionate, showed evidence of dehydration and the formation of compounds containing carbonyl (C=O) groups, indicating the chemical transformations occurring during decomposition. niscpr.res.in

Impact of Chemical Modification on Thermal Decomposition Behavior (e.g., Phosphorylation)

Chemical modification, particularly phosphorylation, has a profound impact on the thermal decomposition of cellulose propanoate, significantly enhancing its flame-retardant properties. kyoto-u.ac.jpresearchgate.netncsu.edu This modification alters the pyrolysis mechanism, promoting char formation over the generation of flammable volatile compounds. ncsu.edu

When phosphorylated cellulose propanoate is heated, the phosphoryl groups catalyze dehydration and desaturation reactions at temperatures much lower than those for unmodified cellulose. kyoto-u.ac.jp This process is believed to proceed via dephosphorylation, which creates an unsaturated C=C bond in the anhydroglucose unit. ncsu.edu This structural change inhibits the cleavage of the β(1→4) glycosidic linkage, a key step in the formation of flammable levoglucosan. ncsu.edu Consequently, the thermal degradation pathway is shifted towards the production of a stable carbonaceous char. kyoto-u.ac.jpncsu.edu

Thermogravimetric analysis (TGA) demonstrates these effects quantitatively. Under an inert nitrogen atmosphere, phosphorylated cellulose propanoate derivatives begin to degrade at lower temperatures (around 200–250°C) compared to unmodified cellulose propanoate (around 300°C). kyoto-u.ac.jp However, the char yield at high temperatures is significantly increased. kyoto-u.ac.jp The position of the phosphorylation is also critical; phosphorylation at the C6 hydroxyl group is notably more effective at imparting flame resistance during pyrolysis in air than phosphorylation at the C2 or C3 positions. kyoto-u.ac.jpresearchgate.net

| Sample | Atmosphere | Onset Decomposition Temp (Td) | Residual Weight at 700°C (%) |

|---|---|---|---|

| Unmodified CP | N2 | ~300°C | Low |

| Phosphorylated CP | N2 | ~200-250°C | Markedly Higher (Enhanced Char) |

| Unmodified CP | Air | - | ~6% |

| C6-O Phosphorylated CP | Air | - | ~10-16% |

| C2/C3-O Phosphorylated CP | Air | - | ~6% |

Polymer Physics and Solution Rheology of Cellulose Propanoate

Solution Behavior and Dissolution Mechanisms

The dissolution of cellulose (B213188) propanoate, like other cellulose esters, is a complex process influenced by the polymer's structure, the choice of solvent, and thermodynamic conditions. Understanding these factors is paramount for controlling the properties of resulting solutions and the materials derived from them.

The solubility of cellulose propanoate is highly dependent on the degree of substitution (DS) of the propionyl groups and the residual hydroxyl groups on the cellulose backbone. scirp.org The modification from cellulose to cellulose propanoate reduces the strong intra- and intermolecular hydrogen bonding present in the original cellulose, making it soluble in a range of organic solvents. scirp.orgmdpi.com However, the inherent crystallinity of cellulose can still pose a challenge to dissolution. mdpi.comrsc.org

Common solvents for cellulose propanoate include acetone, chloroform (B151607), and N,N-dimethylformamide (DMF). scirp.orgmdpi.comresearchgate.net The selection of a solvent is often a balance between achieving complete dissolution and obtaining desirable solution properties for a specific application, such as film casting or fiber spinning. mdpi.comgoogle.com For instance, a 10 wt% solution of cellulose acetate (B1210297) propionate (B1217596) in chloroform can be prepared by stirring at room temperature for 24 hours to achieve a homogenous solution for film preparation. mdpi.com

Recent advancements have explored novel solvent systems to improve efficiency and sustainability. One such system is a switchable solvent system based on dimethyl sulfoxide (B87167) (DMSO), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and CO2. researchgate.net This system allows for the homogeneous synthesis of cellulose esters, including cellulose propanoate, under controlled conditions. researchgate.netkit.edu Optimization of reaction parameters such as temperature and reactant ratios in these systems is crucial for controlling the DS and the properties of the final polymer. researchgate.netkit.edu

The cooling dissolution method is another technique employed, particularly for high concentration solutions. google.com This process involves swelling the polymer in an organic solvent at room temperature, followed by cooling to temperatures as low as -110°C. google.com During cooling, the solvent permeates the swollen polymer, and subsequent warming allows for complete dissolution. google.com

The table below summarizes various solvent systems and their applications for cellulose propanoate and related cellulose esters.

Table 1: Solvent Systems for Cellulose Propanoate and Related Esters

| Polymer | Solvent System | Application/Observation | Reference |

|---|---|---|---|

| Cellulose Acetate Propionate (CAP) | Chloroform | Preparation of 10 wt% homogeneous solutions for film casting. | mdpi.com |

| Cellulose Acetate Propionate (CAP) | Acetone | Used as a solvent for gel synthesis. | scirp.org |

| Cellulose Acetate Propionate (CAP) | N,N-dimethylformamide (DMF) | Used in ternary phase behavior studies with water as a non-solvent. | researchgate.net |

| Cellulose | DMSO/DBU/CO2 | A switchable solvent system for the synthesis of cellulose esters, including cellulose propanoate. | researchgate.net |

| Cellulose Acetate Propionate (CAP) | Organic Solvents (General) | Cooling dissolution method for preparing solutions of 10-40 wt%. | google.com |

The thermodynamic phase behavior of cellulose propanoate solutions is often studied using ternary phase diagrams, which map the phase boundaries of a polymer/solvent/non-solvent system at a constant temperature and pressure. researchgate.netresearchgate.netdoitpoms.ac.uk These diagrams are crucial for understanding and controlling phase separation processes, which are fundamental to the formation of membranes, films, and particles. researchgate.netspringerprofessional.de

A typical ternary system for cellulose propanoate involves the polymer, a solvent like N,N-dimethylformamide (DMF), and a non-solvent such as water. researchgate.net The boundary between the one-phase (homogeneous solution) and two-phase (polymer-rich and polymer-lean phases) regions is known as the binodal curve or cloud point curve. researchgate.netresearchgate.net The cloud point is the point at which the solution becomes turbid upon the addition of a non-solvent, indicating the onset of phase separation. researchgate.net

Studies comparing cellulose acetate (CA), cellulose acetate propionate (CAP), and cellulose acetate butyrate (B1204436) (CAB) in a DMF/water system have shown that the area of the homogeneous region decreases as the hydrophobicity of the polymer increases (from CA to CAB). researchgate.net This indicates that less non-solvent (water) is required to induce phase separation for the more hydrophobic polymers. researchgate.net The cloud point curves for these systems can be determined experimentally by titrating the polymer solution with the non-solvent until turbidity is observed. researchgate.net

The position of the cloud point curve is influenced by factors such as the chemical structure of the polymer (e.g., side-chain length), polymer concentration, and temperature. researchgate.netkpi.ua For some polymer solutions, an upper critical solution temperature (UCST) is observed, below which the system is in a two-phase region. kpi.ua Understanding these phase diagrams allows for the tailored production of materials with specific morphologies and porosities. springerprofessional.de

The interaction between a polymer and a solvent can be quantified by the Flory-Huggins interaction parameter, χ. scirp.orgresearchgate.netfree.fr This parameter describes the Gibbs free energy of mixing and is a measure of the compatibility between the polymer and the solvent. A lower χ value (typically < 0.5) indicates good solubility, while a higher value suggests poorer solubility. kinampark.com

The Flory-Huggins theory can be extended to ternary systems to model and predict phase behavior, such as cloud point curves. researchgate.net For the water/DMF/cellulose ester systems, it has been found that as the hydrophobicity of the ester increases from cellulose acetate to cellulose acetate butyrate, the water/polymer interaction parameter (χwater/polymer) increases, while the solvent/polymer interaction parameter (χsolvent/polymer) decreases. researchgate.net This aligns with the observed decrease in the homogeneous region of the phase diagram for more hydrophobic polymers. researchgate.net

Inverse gas chromatography (IGC) is a powerful technique for determining the Flory-Huggins interaction parameter and other thermodynamic properties of polymer-solvent systems at infinite dilution. researchgate.nettandfonline.com This method has been used to study the interactions of various solutes with cellulose acetate propionate. researchgate.net

The table below presents a conceptual summary of the interaction parameters for cellulose esters in a ternary system.

Table 2: Polymer-Solvent Interaction Parameters in a Water/DMF/Cellulose Ester System

| Polymer | Hydrophobicity | Water/Polymer Interaction (χwater/polymer) | Solvent/Polymer Interaction (χsolvent/polymer) | Homogeneous Region Size | Reference |

|---|---|---|---|---|---|

| Cellulose Acetate (CA) | Lower | Lower | Higher | Larger | researchgate.net |

| Cellulose Acetate Propionate (CAP) | Intermediate | Intermediate | Intermediate | Intermediate | researchgate.net |

| Cellulose Acetate Butyrate (CAB) | Higher | Higher | Lower | Smaller | researchgate.net |

Thermodynamic Phase Behavior (e.g., Ternary Systems, Cloud Point Curves)

Intermolecular Interactions and Hydrogen Bonding Networks

Cellulose propanoate, due to the presence of residual hydroxyl groups and the carbonyl groups of the ester, can interact with water. scirp.orguc.pt However, compared to unmodified cellulose, the esterification significantly increases its hydrophobicity. researchgate.net The extent of water sorption is dependent on the degree of substitution (DS); a higher DS generally leads to lower water uptake. researchgate.net

Studies on the water sorption of cellulose acetate propionate (CAP) and cellulose acetate butyrate (CAB) membranes have shown that both materials exhibit similar water sorption behavior. uc.pt The presence of sorbed water can act as a plasticizer, affecting the mechanical properties of the material. mdpi.com Dynamic vapor sorption (DVS) is a common technique to study the water sorption and desorption isotherms of these polymers. researchgate.net Research on cellulose acetate has shown that it can exhibit hysteresis in its water sorption behavior, which is attributed to structural changes within the polymer matrix upon water absorption. researchgate.net Molecular dynamics simulations suggest that in cellulose esters, water molecules are screened by the side chains and primarily form hydrogen bonds with the carbonyl oxygens rather than the residual hydroxyl groups. researchgate.netresearchgate.net

The length of the alkyl side chains in cellulose esters has a profound effect on their physical properties, a phenomenon often referred to as an "internal plasticizer" effect. kit.edu As the side chain length increases from acetate (C2) to propionate (C3) and beyond, the intermolecular interactions between the cellulose backbones, primarily hydrogen bonding, are reduced. kit.edunih.gov This increased distance between polymer chains leads to greater backbone mobility. kit.edu

This effect manifests in several key property changes:

Glass Transition Temperature (Tg): The Tg generally decreases with increasing side chain length. For example, the Tg decreases from 203°C for cellulose acetate to 172°C for cellulose butyrate. kit.edu This is because the longer, bulkier side chains disrupt the packing of the polymer chains and screen the short-range hydrogen bonds, allowing for easier movement at lower temperatures. kit.edunih.govchalmers.se

Mechanical Properties: The reduction in intermolecular interactions also affects the mechanical strength. The Young's modulus of mixed cellulose esters was observed to decrease with increasing length of the second ester side chain. kit.edu

Moisture Barrier Properties: The hydrophobicity and moisture barrier properties are also influenced by the side chain length. Longer side chains generally lead to increased hydrophobicity and can improve moisture barrier properties up to an optimal chain length. acs.org

The table below summarizes the effect of increasing side chain length on the properties of cellulose esters.

Table 3: Influence of Side Chain Length on Cellulose Ester Properties

| Property | Effect of Increasing Side Chain Length | Underlying Mechanism | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Decreases | Internal plasticization; screening of hydrogen bonds, increased backbone mobility. | kit.edu |

| Young's Modulus | Decreases | Reduced inter- and intramolecular interactions between cellulose backbones. | kit.edu |

| Water Sorption | Decreases | Increased hydrophobicity and screening of polar groups by longer alkyl chains. | nih.govchalmers.se |

| Molecular Packing | Becomes less efficient | Steric hindrance from bulkier side chains prevents tight packing. | kit.edu |

Water-Polymer Interactions and Sorption Behavior

Rheological Characterization of Cellulose Propanoate Solutions and Melts

The rheological behavior of cellulose propanoate, a thermoplastic derivative of cellulose, is a critical aspect of its processing and application. azom.com As a polymer, its flow characteristics in both solution and molten states are complex, exhibiting non-Newtonian and viscoelastic properties that are dependent on molecular weight, degree of substitution, concentration, temperature, and the specific solvent or plasticizer used. nagase.com

Viscoelastic Properties in Solution

The viscoelasticity of cellulose propanoate in solution is characterized by its dual solid-like (elastic) and liquid-like (viscous) response to deformation. This behavior is typically investigated using dynamic oscillatory shear measurements, which provide insights into the material's internal structure and relaxation dynamics. The key parameters measured are the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

Systematic studies on cellulose acylates, including cellulose propanoate, have revealed distinct relaxation processes at different temperatures. kyoto-u.ac.jp These processes, often labeled α, β, and γ, correspond to different modes of molecular motion. The α-relaxation, occurring at the highest temperature, is associated with the micro-Brownian motion of the main polymer chain and is linked to the glass transition temperature (Tg). kyoto-u.ac.jp Below Tg, other relaxations occur due to localized movements, such as the motion of the propanoate side chains (β-process) or the motion of two methylene (B1212753) groups (γ'-process), which is specifically observed for cellulose propionate. kyoto-u.ac.jp A rise in the dynamic modulus (E') above the glass transition temperature has been noted for cellulose propionate, suggesting a tendency for stress-induced crystallization. kyoto-u.ac.jp

In solution, the viscoelastic response is highly dependent on the polymer concentration and the nature of the solvent. For instance, solutions of cellulose derivatives in ionic liquids exhibit classical polymer solution behavior. dlr.dersc.org At low frequencies, the loss modulus (G'') is typically greater than the storage modulus (G'), indicating predominantly viscous behavior. As the frequency increases, a crossover point may be reached where G' becomes greater than G'', signifying a transition to more elastic behavior. This crossover point is a characteristic feature of polymer solutions and is related to the relaxation time of the polymer chains. For un-entangled viscoelastic polymer solutions, it is common to see G'' greater than G' over a wide range of frequencies. dlr.de

The study of hydroxypropyl cellulose (HPC) esters, including the propanoate derivative, which form thermotropic cholesteric liquid crystals, shows a complex relationship between the liquid crystalline structure and the rheological properties. mdpi.com The linear viscoelastic behavior is influenced by the orientation of the liquid crystal domains. mdpi.com Master curves constructed from frequency-dependent measurements of G' and G'' at different temperatures reveal relaxation processes attributed to the motion of the cholesteric liquid crystal helical axis. mdpi.com

The table below summarizes typical viscoelastic findings for cellulose propanoate and related derivatives.

| Parameter | Observation | Significance | Source |

|---|---|---|---|

| α-Relaxation | Associated with micro-Brownian motion of the main chain. | Defines the glass transition temperature (Tg). | kyoto-u.ac.jp |

| β-Relaxation | Attributed to the motion of the propionate side chain. | Indicates localized chain mobility below Tg. | kyoto-u.ac.jp |

| γ'-Relaxation | Detected in propionate below -150°C; attributed to motion of two methylene groups. | Specific localized motion for the propionate ester. | kyoto-u.ac.jp |

| G', G'' vs. Frequency (ω) | In HPC-propanoate liquid crystals, relaxation peaks appear around 102 rad/s. | Suggests motion related to the cholesteric liquid crystal (CLC) helical axis. | mdpi.com |

| Crystallization | A rise in dynamic modulus (E') with temperature above Tg is observed. | Indicates the development of a stress-supporting crystalline structure. | kyoto-u.ac.jp |

Melt Processability and Rheological Behavior (e.g., Twin-Screw Extrusion)

Cellulose propanoate is a melt-processable thermoplastic, a key advantage over unmodified cellulose. azom.comnih.gov Its melt rheology is crucial for optimizing processing techniques like extrusion and injection molding. The melt viscosity of cellulosic polymers is highly dependent on shear rate and temperature, typically exhibiting shear-thinning behavior where viscosity decreases as the shear rate increases. researchgate.netmdpi.com This property is advantageous for processing, as it allows the material to flow more easily through extruder dies and molds at high processing speeds.

Twin-screw extrusion is a common method for compounding and processing cellulose propanoate, often as part of a composite material. uni-bayreuth.de During extrusion, the material is subjected to high shear and temperature, which melts the polymer and mixes it with any additives. The processing window for cellulose propanoate is constrained by its melting temperature and its degradation temperature. Processing temperatures for a composite containing cellulose acetate propionate in a twin-screw extruder have been reported with zones ranging from 80°C to 205°C, with slightly higher melt temperatures of 220°C being favorable for uniform filament extrusion. uni-bayreuth.de

The melt flow index (MFI) is a single-point measurement often used in industry to characterize the melt flowability of a thermoplastic. researchgate.net While it doesn't provide the full picture of rheological behavior, it is a useful quality control parameter. Data on the melt viscosity over a wide range of shear rates and temperatures are necessary for accurate process design. researchgate.netpageplace.de It has been shown that master curves can be constructed for cellulosic resins, allowing the estimation of viscosity versus shear rate flow curves from the MFI and the glass transition temperature. researchgate.net

In the molten state, cellulose acetate propionate can also exhibit significant strain hardening in transient elongational viscosity. researchgate.net This behavior, where the elongational viscosity increases at high strain rates, is beneficial for processes that involve stretching the melt, such as film blowing and thermoforming, as it enhances melt strength and stability.

The table below presents data related to the melt processing of cellulose propanoate and similar cellulosic esters.

| Processing Method | Parameter | Value/Observation | Source |

|---|---|---|---|

| Twin-Screw Extrusion | Extruder Zone Temperatures | 80°C to 205°C | uni-bayreuth.de |

| Twin-Screw Extrusion | Screw Speed | 100 rpm | uni-bayreuth.de |

| Filament Extrusion | Favorable Melt Temperature | 220°C | uni-bayreuth.de |

| Melt Flow Index (MFI) | Test Condition (Temp/Load) | 210°C / 2.16 kg | researchgate.net |

| Melt Flow Index (MFI) | Shear Rate Range (s-1) | 30 - 500 | researchgate.net |

| Elongational Flow | Behavior of neat CAP | Marked strain hardening in transient elongational viscosity. | researchgate.net |

Advanced Materials Engineering with Cellulose Propanoate

Film and Membrane Fabrication Technologies

Cellulose (B213188) propanoate, a cellulose ester, is a versatile biopolymer for the fabrication of advanced films and membranes. Its unique properties, such as biodegradability and solubility in various organic solvents, make it a suitable material for a range of fabrication techniques.

Phase Inversion Techniques for Porous Cellulose Propanoate Membranes

Phase inversion is a prominent method for creating porous membranes from cellulose propanoate. researchgate.netmdpi.com This process involves the controlled transformation of a homogeneous polymer solution into a solid, porous film. mdpi.com The most common approach is non-solvent induced phase separation (NIPS), where a cast film of the cellulose propanoate solution is immersed in a coagulation bath containing a non-solvent. mdpi.commembranejournal.or.kr This induces a rapid exchange between the solvent and non-solvent, causing the polymer to precipitate and form a porous structure. mdpi.com

The final morphology of the membrane is a result of the interplay between thermodynamics and the kinetics of this solvent/non-solvent exchange. mdpi.com Factors such as the composition of the polymer solution, the choice of solvent and non-solvent, and the temperature of the coagulation bath all play a critical role in determining the membrane's final characteristics. researchgate.netmdpi.com For instance, studies have shown that varying the concentration of cellulose acetate (B1210297) propanoate (CAP) in the casting solution directly impacts the resulting membrane's porosity. researchgate.netiaescore.com

One study investigated the creation of CAP membranes using the phase inversion method with varying concentrations of CAP (13, 14, and 15 wt%) and the addition of polyethylene (B3416737) glycol (PEG) as a pore-forming agent. researchgate.netiaescore.com The results indicated that a lower concentration of CAP (13 wt%) resulted in a membrane with higher porosity and a greater number of macropores. researchgate.netiaescore.com Conversely, higher concentrations led to membranes with more uniform pore distribution and fewer macropores. researchgate.netiaescore.com

Melt Extrusion and Casting Methods for Cellulose Propanoate Films

Melt extrusion and casting are alternative, solvent-free methods for producing cellulose propanoate films. This technique is particularly advantageous due to growing environmental concerns about the use of conventional solvents in film casting. google.comgoogle.com The process involves melting a cellulose propanoate polymer, often compounded with a plasticizer like a non-volatile phosphoric acid ester, and then extruding the molten polymer through a die onto a cooling surface to form a solid film. google.comgoogle.com

The success of this method hinges on the thermal properties of the cellulose ester. Cellulose propanoate can be engineered to have a melting point sufficiently below its decomposition temperature, making it suitable for melt processing. google.comgoogle.com Key parameters in the melt extrusion process include the extrusion melt temperature, which typically ranges from 230°C to 250°C, and the temperature of the cooling surface, which is carefully controlled to ensure proper film formation and release. google.comgoogle.com

Following extrusion, the films can be biaxially oriented by stretching them at elevated temperatures (130°C to 200°C). google.comgoogle.com This orientation process enhances the film's mechanical properties, such as its elastic modulus, and improves its surface smoothness and optical clarity. google.com

Control of Porosity and Morphology in Membrane Structures

The ability to precisely control the porosity and morphology of cellulose propanoate membranes is crucial for tailoring their performance in specific applications. In phase inversion processes, several factors can be manipulated to achieve the desired membrane structure. nih.gov

Polymer Concentration: As previously mentioned, the concentration of cellulose propanoate in the casting solution is a primary determinant of porosity. researchgate.netiaescore.com Lower polymer concentrations generally lead to the formation of large, finger-like macrovoids in the membrane's substructure, resulting in higher flux but potentially lower rejection capabilities. acs.org Higher concentrations tend to produce a denser, sponge-like morphology with smaller pores, leading to lower flux but higher solute rejection. researchgate.netiaescore.comacs.org

Additives: The addition of pore-forming agents, such as polyethylene glycol (PEG) or lithium chloride (LiCl), to the casting solution is a common strategy to enhance porosity and influence the membrane structure. researchgate.netmembranejournal.or.kr These additives can accelerate the phase inversion process and create a more interconnected pore network. membranejournal.or.kr

Coagulation Bath Conditions: The composition and temperature of the non-solvent bath also significantly impact membrane morphology. mdpi.com A "stronger" non-solvent will induce faster precipitation, often leading to a more porous, asymmetric structure. The temperature of the bath can affect the diffusion rates of the solvent and non-solvent, thereby influencing the kinetics of phase separation.

Evaporation Step: In some fabrication processes, a controlled evaporation step is introduced before immersing the cast film into the coagulation bath. This allows for the formation of a dense, selective skin layer on the membrane surface, which is critical for separation applications. The duration of this evaporation period is a key parameter in controlling the thickness and properties of this skin layer.

The morphology of the membrane's surface and sub-layer plays a crucial role in its performance. acs.orgresearchgate.net For instance, in thin-film composite membranes, a substrate with larger pores can facilitate the formation of a rougher, more compact polyamide selective layer, while smaller substrate pores tend to result in a smoother, less dense layer. acs.orgresearchgate.net

| CAP Concentration (wt%) | Observed Porosity | Pore Characteristics | Reference |

|---|---|---|---|

| 13 | Higher | More macropores | researchgate.net, iaescore.com |

| 14 | Lower | More uniform pores, fewer macropores | researchgate.net, iaescore.com |

| 15 | Lower | More uniform pores, fewer macropores | researchgate.net, iaescore.com |

Surface Modification for Enhanced Film/Membrane Performance (e.g., Reactive Ionic Liquids, Surface Treatment)

Surface modification techniques are employed to enhance the performance of cellulose propanoate films and membranes by altering their surface properties, such as hydrophilicity, charge, and resistance to fouling. mdpi.comnih.gov

One innovative approach involves the use of reactive ionic liquids (RILs) . mdpi.comresearchgate.net RILs can be chemically immobilized onto the cellulose propanoate backbone through reactions like transesterification. researchgate.net This method has been used to incorporate imidazolium-based ionic liquids into CAP-based membranes. mdpi.com The incorporation of these RILs can influence the film's morphology by increasing surface roughness and can also affect its thermal stability and transport properties. researchgate.net Research has shown that the type and amount of the ionic liquid in the CAP matrix significantly influence the water permeation properties of the resulting hybrid materials. researchgate.net

Other surface modification strategies include:

Plasma-induced grafting: This technique can be used to impart hydrophobicity to cellulose films by grafting molecules like oleic acid onto the surface. nih.gov

Chemical treatments: The surface of cellulose-based membranes can be modified using coupling agents or through oxidation. osf.io For example, periodate (B1199274) oxidation can introduce aldehyde groups on the membrane surface, which can then be further reacted to introduce new functionalities. osf.io

Surface coating: Applying a thin coating of another material can alter the surface properties. nih.gov

These modifications are crucial for applications where surface interactions are critical, such as in preventing membrane fouling in water treatment processes or controlling adhesion in packaging films. mdpi.comnih.gov

Thin-Film Composite (TFC) Membrane Fabrication

Thin-film composite (TFC) membranes consist of a very thin, selective layer supported by a more porous substrate. wikipedia.org This design allows for high water flux and high solute rejection, making TFC membranes a standard for applications like reverse osmosis and forward osmosis. mdpi.comwikipedia.org

Cellulose propanoate can be utilized as a hydrophilic substrate material for the fabrication of TFC membranes. acs.orgresearchgate.net The process typically involves first creating a porous cellulose propanoate support membrane via phase inversion. acs.orgresearchgate.net Subsequently, a thin, selective polyamide layer is formed on top of this support through interfacial polymerization. vjs.ac.vn This involves immersing the CAP substrate in an aqueous solution of an amine monomer (like m-phenylenediamine) and then contacting it with a solution of an acyl chloride monomer (like trimesoyl chloride) in an organic solvent. vjs.ac.vn

The properties of the cellulose propanoate substrate, particularly its surface pore size and morphology, have a significant impact on the formation and performance of the polyamide selective layer. acs.orgresearchgate.net Studies have shown that hydrophilic CAP substrates can be used to create TFC membranes with high water fluxes and low reverse solute fluxes, which are desirable for forward osmosis applications. acs.orgresearchgate.net The research indicates that a finger-like morphology in the substrate is not essential for high performance; rather, the surface and skin morphology of the substrate are the dominant factors. acs.orgresearchgate.net

Composite and Nanocomposite Systems Utilizing Cellulose Propanoate

To enhance the properties of cellulose propanoate, it can be incorporated into composite and nanocomposite systems. This involves blending the polymer with other materials, such as natural fibers or nanoparticles, to create materials with improved mechanical, thermal, or barrier properties. mdpi.comnih.gov

In the development of biocomposites , cellulose propanoate can serve as a biodegradable polymer matrix. mdpi.com Natural fibers, acting as biofillers, can be melt-mixed with the plasticized cellulose propanoate. mdpi.com To improve the compatibility and interfacial bonding between the hydrophilic natural fibers and the polymer matrix, the fibers are often pre-treated, for example, through an alkali or enzymatic refining process. mdpi.com The resulting biocomposites can exhibit enhanced mechanical strength, including improved tensile and flexural strength, and controllable crystallinity and elasticity. mdpi.com The improved interfacial adhesion between the fiber and the matrix is key to achieving these enhanced properties. mdpi.com

Nanocomposites involve the dispersion of nano-sized fillers within the cellulose propanoate matrix. researchgate.net Nanocellulose, in forms such as cellulose nanocrystals (CNCs) or nanofibrillated cellulose (NFC), is a particularly promising nanofiller due to its renewable nature and exceptional mechanical properties. nih.govscirp.org The high surface area and aspect ratio of nanocellulose can lead to significant improvements in the properties of the composite material, even at low filler concentrations. nih.gov

Cellulose Propanoate as a Polymer Matrix Material

Cellulose propanoate serves as an innovative and effective polymer matrix material, particularly in the development of advanced composites. nih.gov It is a thermoplastic polymer derived from the reaction of cellulose with propanoic acid. azom.com One of the key advantages of using CP as a matrix is its potential for enhanced thermal stability compared to other cellulose esters like cellulose acetate (CA). nih.gov

Studies have shown that composite membranes using a CP matrix exhibit superior thermal and mechanical properties. For instance, CP/glycerin composite membranes demonstrated a melting temperature (Tm) of 188.4 °C, indicating heightened stability at elevated temperatures. nih.gov These membranes also show improved mechanical strength, with gas permeance initiating at 2.5 bar, significantly higher than that of cellulose acetate-based equivalents. This robustness is achieved without inducing crystallinity, allowing the material to retain its transparency.

The inherent properties of cellulose propanoate, such as being stiffer and having lower plasticizer migration compared to cellulose acetate butyrate (B1204436), make it a suitable candidate for various applications. azom.com These include spectacle frames, tool handles, and protective covers where a combination of low weight, optical clarity, and mechanical integrity is desired. azom.com The modification of CP, for example with glycerin, can induce plasticization, which facilitates controlled pore formation under pressure, leading to microporous structures essential for applications like battery separators. nih.gov

Interactive Table: Properties of Cellulose Propanoate (CP) as a Polymer Matrix

| Property | Description | Source(s) |

|---|---|---|

| Polymer Type | Thermoplastic | azom.com |

| Origin | Organic ester derived from cellulose and propanoic acid | azom.com |

| Thermal Stability | Superior to Cellulose Acetate (CA); Melting temperature (Tm) of CP/glycerin composite is 188.4°C. | nih.gov |

| Mechanical Strength | Enhanced strength; CP/1,2,3-propanetriol membranes show permeability starting at 2.5 bar. | |

| Optical Properties | Can remain transparent even with enhanced mechanical properties. | azom.com |

| Stiffness | Stiffer than cellulose acetate or cellulose acetate butyrate. | azom.com |

| Plasticizer Migration | Relatively lower than cellulose acetate or cellulose acetate butyrate. | azom.com |

Reinforcement with Natural Fibers and Biofillers

The performance of cellulose propanoate as a matrix is significantly enhanced through reinforcement with natural fibers and biofillers, creating eco-friendly biocomposites. mdpi.comnih.gov Natural fibers such as flax, kenaf, and ramie are utilized to improve the mechanical properties of the resulting composites. mdpi.comresearchgate.netipme.ru

A key challenge in creating these composites is ensuring strong interfacial bonding between the hydrophilic natural fibers and the polymer matrix. mdpi.comnih.gov To address this, fibers are often pre-treated. For example, kenaf fibers can be surface-treated through a refining process with alkali and natural enzymes to remove impurities like hemicellulose and lignin, thereby increasing the cellulose content and improving compatibility with the cellulose-based matrix. mdpi.com This treatment improves the interfacial adhesion, leading to better mechanical performance. mdpi.comnih.gov

Research has demonstrated that incorporating surface-treated natural fibers into a cellulose acetate propionate (B1217596) matrix leads to increased tensile and flexural strength. mdpi.com For example, modifying the CP matrix to reduce its glass transition temperature and melt viscosity allows for better impregnation of flax fibers, resulting in composites with approximately 10% higher stiffness and 20% greater strength compared to those with an unmodified CP matrix. researchgate.net The impact properties of these composites were also found to increase by up to 28%. researchgate.net Blends of epoxidized natural rubber (ENR) and cellulose propanoate (CP) have also been reinforced with cellulose fibers (CFs), showing that the addition of CFs can increase tensile strength by up to 60%. csic.es

Interactive Table: Effects of Natural Fiber Reinforcement on Cellulose Propanoate Composites

| Reinforcement Fiber | Matrix Modification/Fiber Treatment | Improvement in Mechanical Properties | Source(s) |

|---|---|---|---|

| Flax Fibers | Modified CP matrix (reduced Tg and viscosity) | ~10% increase in stiffness, ~20% increase in strength, up to 28% increase in impact properties. | researchgate.net |

| Kenaf Fibers | Surface treatment with alkali and enzymes | Increased tensile and flexural strength due to improved interfacial bonding. | mdpi.com |

| Cellulose Fibers | Blended with Epoxidized Natural Rubber (ENR) and CP | Up to 60% increase in tensile strength. | csic.es |

Integration with Inorganic Nanoparticles (e.g., Magnetite, Silica)

The functional properties of cellulose propanoate can be further expanded by integrating inorganic nanoparticles, such as magnetite (Fe₃O₄) and silica (B1680970) (SiO₂), into the polymer matrix. This creates hybrid materials with novel characteristics, including magnetic responsiveness and enhanced stability.

Magnetite nanoparticles are particularly interesting due to their magnetic properties. nih.gov However, they have a tendency to aggregate, which can reduce their effectiveness. nih.gov Dispersing them within a cellulose-based matrix like a cellulose aerogel can prevent this aggregation and improve their functional performance in applications such as environmental remediation. nih.gov While direct studies on magnetite in a pure CP matrix are limited, research on other cellulose derivatives provides strong evidence for the feasibility and benefits of such integration. For instance, magneto-responsive materials have been created using cellulose nanocrystals (CNCs) as a support for cobalt-iron oxide nanoparticles, demonstrating the potential for creating magnetic cellulose-based composites. researchgate.net Coating magnetite nanoparticles with polymers or silica is a common strategy to ensure their stability and facilitate their dispersion in a polymer matrix. nih.gov

Silica nanoparticles are another key inorganic filler. Coating magnetite nanoparticles with a silica shell, often achieved through the Stöber process using precursors like tetraethoxysilane (TEOS), enhances their colloidal stability and reduces potential toxicity. nih.gov The presence of a silica layer provides functional groups on the nanoparticle surface that can interact with the polymer matrix. mdpi.com This approach has been successfully applied in creating organic-inorganic hybrid nanocomposites from modified cellulose acetate propionate, where a silica network is formed in situ within the polymer matrix via a sol-gel process. researchgate.netresearchgate.net

Interfacial Adhesion and Dispersion Mechanisms in Composites

In composites reinforced with natural fibers, achieving good adhesion can be challenging due to the inherent chemical incompatibility between the often hydrophilic fibers and the more hydrophobic polymer matrix. Surface treatments of the fibers are a common strategy to overcome this. For example, alkali treatment of kenaf fibers removes surface impurities and increases surface roughness, which can improve mechanical bonding and compatibility with a cellulose acetate propionate matrix. mdpi.comrsc.org This enhanced interaction leads to improved stress transfer from the matrix to the fibers, resulting in higher tensile and flexural strength. mdpi.com

For carbon fiber reinforced cellulose propanoate composites, the interface can be engineered to improve adhesion. One approach involves covalently binding cellulose propionate to the carbon fiber surface. nih.gov This has been achieved via a tosylated derivative of CP reacting with amino functions grafted onto the fiber surface, leading to a significant increase in interfacial shear strength (IFSS). nih.govscirp.org Another strategy involves tailoring the surface chemistry of the carbon fiber with molecules that can form secondary interactions, such as hydrogen bonds, with the CP matrix. nih.govscirp.org

The dispersion of nanofillers, such as cellulose nanocrystals (CNCs), within a polymer matrix is also crucial. Good dispersion is necessary to realize the full potential of the reinforcement. researchgate.net In all-cellulose composites, where CNCs are dispersed in a cellulose acetate matrix (a close relative of CP), the process involves careful selection of solvents to create a stable precursor dispersion before techniques like electrospinning are used to form composite fibers. researchgate.net The goal is to prevent agglomeration and ensure a homogeneous distribution of the nanofiller throughout the matrix. grafiati.com

Organic-Inorganic Hybrid Nanocomposites via Sol-Gel Process

The sol-gel process provides a versatile route to synthesize organic-inorganic hybrid nanocomposites, combining the properties of both material classes at a nanoscopic level. researchgate.net This method has been successfully applied to create novel materials from modified cellulose acetate propionate (MCAP). researchgate.netkyoto-u.ac.jp

The process typically involves the in situ formation of an inorganic network within the organic polymer matrix. researchgate.net For cellulose propanoate-based hybrids, this is often achieved through the hydrolysis and condensation of a metal alkoxide precursor, most commonly tetraethoxysilane (TEOS), which is a precursor for silica (SiO₂). researchgate.netresearchgate.net The reaction is carried out in the presence of the dissolved cellulose polymer under acidic catalysis at ambient temperatures. researchgate.netkyoto-u.ac.jp

Characterization using techniques like infrared spectroscopy (IR) and solid-state 29Si NMR has confirmed that the organic (polymer) and inorganic (silica) phases are linked through covalent bonds. researchgate.net This strong bonding between the phases is crucial for the material's integrity and performance. The amount of the inorganic component incorporated into the hybrid can be controlled by varying the concentration of the TEOS precursor. researchgate.net The resulting nanocomposites can exhibit properties such as good transparency and enhanced thermal stability, with the degree of dispersion of the inorganic phase being a key factor in their final characteristics. researchgate.netresearchgate.net

Interactive Table: Synthesis of Modified Cellulose Acetate Propionate (MCAP) Nanocomposites

| Parameter | Description | Source(s) |

|---|---|---|

| Synthesis Method | Sol-gel reaction | researchgate.netkyoto-u.ac.jp |

| Organic Phase | Modified Cellulose Acetate Propionate (MCAP) | researchgate.net |

| Inorganic Precursor | Tetraethoxysilane (TEOS) | researchgate.netresearchgate.net |

| Process Condition | Ambient temperature, acid catalysis | researchgate.netkyoto-u.ac.jp |

| Bonding | Covalent bonds between organic and inorganic phases | researchgate.net |

| Controllable Factor | Concentration of TEOS to vary inorganic content | researchgate.net |

Functional Material Design and Performance Engineering

Beyond structural reinforcement, cellulose propanoate can be engineered to possess specific functional properties, such as flame retardancy. This involves targeted chemical modifications to alter the material's behavior in response to external stimuli like heat.

Development of Thermoplastic Flame Retardant Cellulose Propanoate Materials

While cellulosic materials are inherently flammable, cellulose propanoate can be chemically modified to create thermoplastic materials with significant flame retardant properties. rsc.orgresearchgate.net A primary strategy for imparting flame retardancy is through phosphorylation, which involves introducing phosphorus-containing groups into the cellulose propanoate structure. rsc.orgnii.ac.jp

The mechanism of flame retardancy in phosphorylated cellulose is attributed to the ability of phosphoric acid to act as an acid catalyst during pyrolysis. rsc.org It promotes the dehydration of the polysaccharide molecules, leading to increased char formation. This char layer acts as a barrier, insulating the underlying material from heat and limiting the release of flammable volatile compounds. rsc.org

Research has shown that the effectiveness of phosphorylation depends on which hydroxyl groups on the anhydroglucose (B10753087) unit of the cellulose are substituted. Specifically, phosphorylation at the primary C6 hydroxyl group (C6-O) is found to be noticeably more effective at preventing weight loss during pyrolysis compared to phosphorylation at the C2 and C3 positions. nii.ac.jp By synthesizing cellulose propanoate derivatives where groups like dimethyl phosphate (B84403), dimethyl thiophosphate, or diethyl phosphate are introduced into the residual hydroxyl positions, researchers can create materials with a clear glass transition temperature (Tg) that is considerably lower than the onset temperature of thermal degradation. rsc.orgnii.ac.jp This allows the material to be processed as a thermoplastic while possessing flame-resistant characteristics. rsc.org This approach makes it possible to design thermoplastic flame-retardant materials based on cellulose by controlling the distribution of the phosphoryl and propionyl groups. rsc.orgnii.ac.jp

Phase Change Materials Based on Cellulose Propanoate Grafting

Phase change materials (PCMs) are substances that absorb and release large amounts of thermal energy during a phase transition, making them ideal for thermal energy storage applications. Cellulose propanoate is utilized as a structural backbone in the design of novel solid-solid PCMs. Through graft copolymerization, flexible polymer chains that act as the phase change component, such as Poly(ethylene glycol) (PEG), are chemically bonded onto the cellulose propanoate skeleton. researchgate.netgncl.cn

This grafting technique creates a stable, form-stable PCM where the cellulose propanoate matrix prevents the leakage of the molten phase change component. mdpi.com The process involves reacting the hydroxyl groups on the cellulose propanoate with a suitable crosslinking agent, like Toluene diisocyanate (TDI), which then allows for the attachment of the PEG chains. gncl.cn The resulting copolymer exhibits a crystalline structure that can absorb and release heat reversibly. researchgate.net

Research has shown that the properties of these PCMs can be tuned by controlling the length and density of the grafted chains. For instance, a study on cellulose-graft-poly(ε-caprolactone) (PCL) copolymers, a similar biodegradable polyester, demonstrated that the melting temperature and latent heat of the phase transition could be precisely controlled. mdpi.com The thermal characteristics of these grafted copolymers are critical for their application in thermal energy storage.

Table 1: Thermal Properties of Cellulose-Grafted Phase Change Materials

| Grafted Polymer | Melting Temperature (°C) | Latent Heat of Fusion (J/g) | Application |

| Poly(ethylene glycol) (PEG) | ~30.6 | ~123.4 | Cooling Applications |

| Poly(ε-caprolactone) (PCL) | ~51.3 | ~61 | Thermal Regulation |

Data synthesized from studies on cellulose derivative-grafted PCMs. mdpi.com

Design of Biocompatible Scaffolds for Advanced Applications

In the field of tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, proliferation, and differentiation to regenerate damaged tissues. frontiersin.orgijcce.ac.ir Cellulose propanoate, often in combination with other materials, is being explored for creating biocompatible scaffolds due to its biodegradability and tunable mechanical properties. ontosight.ainih.gov

A notable example is the development of a fully bio-based scaffold composed of cellulose nanowhiskers (CNWs) embedded within a cellulose acetate propionate (CAP) matrix for vascular tissue engineering. nih.gov This design leverages the exceptional strength and rigidity of CNWs to reinforce the CAP matrix. The resulting fibrous and porous microstructure mimics the native extracellular matrix of a human blood vessel, providing the necessary mechanical stability to withstand physiological pressures. nih.gov

The fabrication process involves dispersing the CNWs in a solvent before incorporating them into the CAP matrix. nih.gov This method ensures a uniform distribution of the reinforcing nanowhiskers, leading to significantly improved mechanical properties even at low filler concentrations. Research has demonstrated that adding just 3.0 wt% of CNWs can nearly double the strength and directional rigidity of the scaffold. nih.gov The biocompatibility of cellulose-based materials ensures that these scaffolds promote cellular activities and the development of new tissue. ijcce.ac.irnih.govresearchgate.net

Table 2: Mechanical Properties of Cellulose Acetate Propionate (CAP) Scaffolds Reinforced with Cellulose Nanowhiskers (CNWs)

| CNW Content (wt%) | Reinforcement Effect | Potential Application |

| 0.2 | Significant increase in strength and directional rigidity | Soft tissue engineering |

| 3.0 | Nearly double the strength and rigidity of the base matrix | Vascular grafts |

Data based on research findings for CNW-reinforced CAP scaffolds. nih.gov

Coatings and Ink Formulations